(5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-[2-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
Description
(5E)-2-[4-(Naphthalen-1-yl)piperazin-1-yl]-5-[2-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one is a thiazole derivative characterized by a complex heterocyclic core, a naphthalene-substituted piperazine moiety, and a 2-isopropoxybenzylidene group. Its molecular formula is C₂₇H₂₆N₃O₂S, with a molecular weight of 456.58 g/mol (calculated). The compound’s structure includes:
- A thiazol-4(5H)-one core, which is a sulfur- and nitrogen-containing heterocycle known for diverse pharmacological activities.
- A 2-(propan-2-yloxy)benzylidene substituent, introducing steric bulk and lipophilicity.
Synthesis involves multi-step reactions, including condensation of thiazolone precursors with substituted piperazines and benzaldehydes under controlled conditions . Characterization via NMR, MS, and IR confirms structural integrity . Preliminary studies suggest applications in medicinal chemistry, particularly targeting enzymes or receptors associated with inflammation, cancer, or microbial infections .
Properties
IUPAC Name |
(5E)-2-(4-naphthalen-1-ylpiperazin-1-yl)-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-19(2)32-24-13-6-4-9-21(24)18-25-26(31)28-27(33-25)30-16-14-29(15-17-30)23-12-7-10-20-8-3-5-11-22(20)23/h3-13,18-19H,14-17H2,1-2H3/b25-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCTZJZFEHIBTM-XIEYBQDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-[2-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a thiazolone core structure, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of multiple functional groups, including:
- Thiazolone Core : Provides a reactive site for biological interactions.
- Piperazine Moiety : Imparts flexibility and enhances binding interactions with biological targets.
- Naphthyl and Benzylidene Groups : Contribute to the compound's aromaticity and potential for π-π stacking interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3O2S |
| Molecular Weight | 457.6 g/mol |
| IUPAC Name | (5E)-2-(4-naphthalen-1-ylpiperazin-1-yl)-5-[(4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one |
| InChI Key | PWEODGKKOLJCQH-XIEYBQDHSA-N |
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Anticancer Properties : Investigations into its effects on cancer cell lines have indicated that it may inhibit tumor growth through various mechanisms, including apoptosis induction.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Binding to various receptors can affect signaling pathways related to cell growth and survival.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of related thiazolone derivatives demonstrated that compounds with similar structural features exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity.
Study 2: Anti-inflammatory Activity
In vitro assays revealed that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing chronic inflammatory conditions.
Study 3: Anticancer Potential
Research involving various cancer cell lines indicated that the compound induced apoptosis through activation of caspase pathways. This finding positions it as a potential lead compound for developing new anticancer therapies.
Scientific Research Applications
Pharmacological Profiles
The compound exhibits a range of biological activities that make it a candidate for drug development. Research indicates that it may interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes such as apoptosis and inflammation. The binding interactions can modulate the activity of these targets, leading to significant changes in cellular signaling pathways .
Key Pharmacological Activities:
- Antimicrobial Activity: The thiazolone core is associated with potential antimicrobial effects, making this compound a candidate for developing antibiotics or antifungal agents.
- Cytotoxic Effects: Studies have shown that derivatives of thiazolones can exhibit cytotoxic properties against various cancer cell lines, suggesting potential applications in oncology .
- Neuropharmacological Effects: Given the presence of the piperazine moiety, this compound may also have implications in treating neurological disorders by acting on serotonin receptors .
Synthesis and Derivative Development
The synthesis of (5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-[2-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazolone Core: Cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
- Introduction of the Benzylidene Group: Achieved through condensation reactions with benzaldehyde derivatives.
- Incorporation of the Piperazine Moiety: Nucleophilic substitution reactions using naphthyl-substituted piperazine derivatives.
- Allylation: Finalizing the structure through allylation of the benzylidene group.
Case Study 1: Anticancer Activity
A study explored the anticancer properties of thiazolone derivatives, including this compound. The results indicated significant cytotoxic effects against human breast cancer cell lines, highlighting the compound's potential as a lead structure for further development in cancer therapeutics .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of various thiazolone compounds against bacterial strains. The findings suggested that modifications at the C5 position significantly influenced antimicrobial potency, with certain derivatives displaying enhanced activity against resistant strains.
Chemical Reactions Analysis
1.1. Thiazole Ring Formation
The thiazole scaffold is typically synthesized via cyclization reactions. For this compound, a modified Hantzsch thiazole synthesis is inferred, where α-haloketones react with thioamides or thioureas. For example:
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Step 1 : Condensation of a thiourea derivative with a halogenated precursor (e.g., 2-bromoacetophenone) under basic conditions forms the thiazole ring .
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Step 2 : Aromatization via elimination of water or hydrogen halide completes the thiazole structure .
1.3. Piperazine-Naphthalene Coupling
The piperazine-naphthalene substituent is attached through nucleophilic aromatic substitution :
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Step 1 : Activation of the thiazole C-2 position with a leaving group (e.g., chloride).
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Step 2 : Reaction with 4-(naphthalen-1-yl)piperazine in the presence of a base (e.g., K₂CO₃) in DMF or DMSO at 80–100°C.
Table 1: Key Synthetic Steps and Conditions
*Yields estimated from analogous reactions.
2.1. Thiazole Ring
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Electrophilic Substitution : The electron-rich thiazole ring undergoes nitration or sulfonation at the C-5 position, but steric hindrance from the benzylidene group may limit reactivity .
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Reduction : The exocyclic double bond (C5=C) in the benzylidene group is susceptible to hydrogenation (H₂/Pd-C) to yield a saturated thiazolidinone derivative .
2.2. Benzylidene Group
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Photochemical Isomerization : The (E)-configuration can isomerize to (Z) under UV light, altering biological activity .
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Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride) .
2.3. Piperazine-Naphthalene System
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N-Alkylation/Acylation : The piperazine nitrogen reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively.
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Demethylation : The isopropyloxy group undergoes acid-catalyzed hydrolysis (HCl/EtOH) to yield a phenolic derivative.
3.1. Side-Chain Functionalization
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Sulfonation : Treatment with chlorosulfonic acid introduces sulfonic acid groups at the naphthalene ring, enhancing solubility.
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Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids modifies the benzylidene aromatic ring.
3.2. Stability Under Physiological Conditions
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Hydrolysis : The thiazole ring resists hydrolysis at pH 7.4 but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions .
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Oxidation : The benzylidene group is stable to mild oxidants (e.g., H₂O₂) but reacts with strong oxidants (e.g., KMnO₄) to form carboxylic acids .
| Functional Group | Reaction Type | Conditions | Product |
|---|---|---|---|
| Thiazole C5=C | Hydrogenation | H₂ (1 atm), Pd-C, EtOH | Saturated thiazolidinone |
| Piperazine N-H | Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetylpiperazine derivative |
| 2-(iPrO)benzylidene | Acid hydrolysis | HCl (6M), reflux, 6h | Phenolic derivative |
Mechanistic Insights
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Knoevenagel Condensation : Proceeds via a base-catalyzed enolate formation, followed by dehydration .
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Piperazine Coupling : Likely follows an SNAr mechanism due to electron-withdrawing effects of the thiazole ring.
Challenges and Considerations
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
The benzylidene group’s substitution pattern affects electronic properties and binding affinity. Key examples include:
Key Findings :
- Electron-donating groups (e.g., methoxy, propoxy) enhance solubility and modulate receptor interactions.
Variations in the Piperazine/Piperidine Substituents
The amine substituent on the thiazole core influences pharmacokinetics and target engagement:
Key Findings :
Core Heterocycle Modifications
Replacement of the thiazole core with other heterocycles alters bioactivity:
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Unique Properties | References |
|---|---|---|---|---|---|
| Target Compound | Thiazol-4(5H)-one | C₂₇H₂₆N₃O₂S | 456.58 | Broad-spectrum activity | |
| (5Z)-5-{[3-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one | Thiazolidin-4-one | C₂₃H₂₀N₄O₂S₂ | 456.56 | Anticancer (multi-target inhibition) | |
| (5E)-2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-4-one | Dihydrothiazol-4-one | C₂₄H₂₃N₃O₃S | 433.52 | Anti-inflammatory |
Key Findings :
- Thiazolidin-4-one derivatives (e.g., ) exhibit enhanced rigidity, improving target specificity.
Research Findings and Implications
Pharmacological Potential
- The naphthalene group in the target compound may enhance interactions with hydrophobic binding sites in CNS targets (e.g., serotonin receptors) compared to phenyl or tolyl groups .
- 2-Isopropoxybenzylidene substituents improve metabolic stability over methoxy or hydroxy analogs, as evidenced by in vitro microsomal studies .
Structural Insights from Crystallography
- Crystal structures (e.g., (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one) reveal intramolecular hydrogen bonds (C–H⋯S) stabilizing the thiazole core, a feature critical for maintaining bioactivity .
Q & A
Q. What are the standard synthetic routes for preparing (5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-[2-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one?
The compound is typically synthesized via a multi-step approach:
- Step 1 : Condensation of a substituted benzaldehyde (e.g., 2-(propan-2-yloxy)benzaldehyde) with a thiazolidinone precursor under acidic or basic conditions (e.g., piperidine in 1,4-dioxane) to form the benzylidene-thiazol-4-one core .
- Step 2 : Introduction of the piperazine-naphthalene moiety via nucleophilic substitution or coupling reactions. For example, reacting the thiazol-4-one intermediate with 1-(naphthalen-1-yl)piperazine in acetic acid buffered with sodium acetate under reflux .
- Purification : Recrystallization from solvents like dioxane or ethanol is commonly employed to isolate the final product .
Q. How is the structural characterization of this compound validated in academic research?
Structural validation relies on:
- X-ray crystallography : Determines bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing the crystal lattice) .
- Spectroscopic methods :
- ¹H/¹³C NMR : Confirms proton environments and carbon frameworks (e.g., benzylidene double bond at δ ~7.5 ppm in ¹H NMR) .
- IR spectroscopy : Identifies functional groups like C=O (thiazol-4-one) at ~1700 cm⁻¹ .
- Elemental analysis : Validates molecular formula consistency .
Q. What preliminary biological assays are used to evaluate this compound's activity?
- In vitro cytotoxicity : Tested against cancer cell lines (e.g., MCF-7, HEPG-2) using sulforhodamine B (SRB) assays, with IC₅₀ values compared to reference compounds like CHS-828 .
- Controls : Vehicle solvents (e.g., DMSO at ≤0.5%) are included to rule out non-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from:
- Structural variations : Minor substituent changes (e.g., methoxy vs. propan-2-yloxy groups) significantly alter bioactivity. Cross-validate using standardized assays (e.g., NCI protocols) .
- Purity issues : Impurities from incomplete recrystallization can skew results. Employ HPLC or LC-MS to confirm purity (>95%) .
- Cell line specificity : Activity may vary across cell types (e.g., gastric vs. liver cancer). Use panels of cell lines and statistical meta-analysis to identify trends .
Q. What strategies optimize the reaction yield of the thiazol-4(5H)-one core during synthesis?
- Catalyst selection : Piperidine or acetic acid/sodium acetate buffers enhance condensation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., 1,4-dioxane) improve reaction rates compared to ethanol .
- Temperature control : Reflux conditions (e.g., 80–100°C) balance reactivity and decomposition .
- Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) ensures reaction completion before workup .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Docking simulations : Predict binding to targets (e.g., kinases) using software like AutoDock, guided by crystallographic data .
- QSAR models : Correlate substituent electronegativity or steric bulk with cytotoxicity (e.g., para-substituted benzylidene groups enhance activity) .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., C5 benzylidene as an electrophilic hotspot) .
Q. How do intermolecular interactions in the crystal lattice influence the compound's stability and solubility?
- Hydrogen bonding : C–H⋯O interactions along the c-axis (e.g., between thiazol-4-one carbonyl and adjacent methoxy groups) enhance crystalline stability but reduce aqueous solubility .
- Packing motifs : Planar benzylidene-thiazol-4-one cores stack via π-π interactions, requiring co-solvents (e.g., DMSO) for in vitro assays .
Methodological Notes
- References : Avoid non-peer-reviewed sources (e.g., BenchChem). Prioritize crystallographic data , synthetic protocols , and bioassay frameworks .
- Data presentation : Include tables for IC₅₀ values, crystallographic parameters (e.g., unit cell dimensions ), and reaction yields.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
